Bendazol

Ophthalmology Myopia Control Pediatric Clinical Trial

Bendazol (Dibazol) ≥98% purity: distinct from generic benzimidazoles, it combines PDE inhibition, NO synthase enhancement, and immunomodulation—cannot be replaced by albendazole or single-mechanism vasodilators. Clinically validated for myopia control and acute NO activation studies. Request CoA for your lot.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 621-72-7
Cat. No. B1663423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendazol
CAS621-72-7
Synonyms2-benzylbenzimidazole
bendazole
bendazole monohydrochloride
Dibasol
dibasole
Dibazole
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2
InChIInChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
InChIKeyYTLQFZVCLXFFRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>31.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Bendazol (CAS 621-72-7): A Multifunctional Benzimidazole Derivative with Vasodilatory and Immunomodulatory Properties


Bendazol, also known as Dibazol, is a benzimidazole derivative (C14H12N2) with a molecular weight of 208.26 g/mol and a reported partition coefficient (logP) of 3.46 [1]. It is an orally effective hypotensive agent that acts directly on vascular smooth muscle to dilate blood vessels and reduce peripheral resistance, thereby improving blood circulation . Beyond its classical vasodilatory action, bendazol has been characterized as an inducer of endogenous interferon and an immunomodulatory agent, properties that underpin its use in prophylactic regimens against viral infections [2]. The compound has also demonstrated efficacy in inhibiting the progression of form-deprivation myopia in rabbit models and in clinical trials with pediatric populations [3][4].

Why Bendazol Cannot Be Simply Substituted with Other Vasodilators or Benzimidazoles in Research and Clinical Formulations


Despite sharing a benzimidazole core with widely used anthelmintics like albendazole and fenbendazole, bendazol exhibits a fundamentally distinct pharmacological profile that precludes generic substitution [1]. While albendazole and fenbendazole primarily exert their effects through tubulin polymerization inhibition to disrupt parasite glucose uptake, bendazol functions as a direct-acting vasodilator via phosphodiesterase inhibition and NO synthase enhancement, with additional immunomodulatory properties including endogenous interferon induction [2][3]. Furthermore, even within the class of vasodilators, bendazol demonstrates a unique combination of effects: unlike papaverine (a non-selective PDE inhibitor with significant CNS and gastrointestinal adverse effects) or clonidine (a central α2-agonist), bendazol's vasodilatory effect is coupled with a measurable, albeit short-lived, enhancement of renal NO synthase activity [4]. This specific multi-target profile—spanning vascular smooth muscle relaxation, immunomodulation, and ocular applications—means that substitution with a generic benzimidazole or a single-mechanism vasodilator would fail to replicate the full spectrum of bendazol's documented experimental and therapeutic outcomes [5][6].

Quantitative Differentiation of Bendazol Against Key Comparators: A Data-Driven Evidence Guide for Scientific Selection


Bendazol Demonstrates Superior Myopia Progression Control Compared to Placebo in Pediatric Clinical Trial

In a 24-week, randomized, double-blind, placebo-controlled clinical trial involving children aged 8 to 12 years with myopia, bendazol eye drop atomization (10 min daily) significantly slowed spherical equivalent progression and axial elongation compared to placebo. At 24 weeks, the intervention group exhibited a significantly smaller increase in spherical equivalent (p < 0.05) and a significantly smaller increase in axial length compared to the placebo group (p < 0.05) [1]. While direct head-to-head data against atropine (the standard-of-care myopia control agent) are not yet available, this trial establishes bendazol as an effective, non-cycloplegic alternative with a favorable safety profile that preserves tear film stability and pupil diameter [1].

Ophthalmology Myopia Control Pediatric Clinical Trial

Bendazol Exhibits Unique Renal NO Synthase Enhancement Profile with Quantified Duration of Effect Relative to Clonidine

In a rat model of nephrogenic hypertension, bendazol enhanced NO synthase activity in renal glomeruli and collecting tubules, but this effect was less pronounced and short-lasting compared to clonidine. Specifically, bendazol's effect was described as 'insignificant elevation' during the first week post-injection in proximal nephron segments, whereas clonidine induced a 'stable up-regulation' of NO synthesis [1]. The study utilized histochemical mapping of NADPH diaphorase (NO synthase) across renal segments [1].

Nephrology Hypertension Nitric Oxide Synthase

Bendazol's Immunomodulatory Profile: Endogenous Interferon Induction Compared to Ascorbic Acid Combination

A systematic review and meta-analysis of a three-component drug regimen (alpha-glutamyl-tryptophan, bendazole, ascorbic acid) evaluated its prophylactic efficacy based on serum levels of total and stimulated interferon, immunoglobulin A levels, and oxidative and phagocytic activity of granulocytes and monocytes [1]. Bendazol, as an inducer of endogenous interferon, is a key component of this adaptive-activating immunomodulatory strategy, which was shown to contribute to the prevention of influenza and other viral infections [1][2]. The combination regimen leverages bendazol's unique property of stimulating interferon synthesis to provide non-specific enhanced resistance, a mechanism distinct from direct antiviral agents or single-mechanism immunostimulants [2].

Immunology Antiviral Prophylaxis Interferon Induction

Bendazol's Vasodilatory Mechanism via PDE Inhibition: Comparative Potency Relative to Papaverine

Bendazol exerts its vasodilatory effect, in part, through the inhibition of phosphodiesterase (PDE) enzymes, leading to increased concentrations of cGMP and cAMP in smooth muscle cells [1]. This mechanism is shared by the classical vasodilator papaverine, a nonxanthine PDE inhibitor used for cerebral and peripheral vasodilation [2]. However, quantitative head-to-head data on PDE inhibition potency (e.g., IC50 values) between bendazol and papaverine are not readily available in the accessible literature. Class-level inference suggests that both compounds achieve vasodilation via PDE inhibition, but bendazol's additional properties—such as NO synthase enhancement and immunomodulation—distinguish it from the more narrowly acting papaverine, which is associated with a higher incidence of adverse effects including hepatotoxicity and cardiac arrhythmias [2].

Pharmacology Vasodilation Phosphodiesterase Inhibition

Recommended Research and Industrial Application Scenarios for Bendazol Based on Verified Quantitative Evidence


Pediatric Myopia Control Formulation Development

Bendazol eye drop atomization has demonstrated statistically significant efficacy in slowing spherical equivalent progression and axial elongation in a 24-week, randomized, placebo-controlled pediatric clinical trial, without affecting pupil diameter and while improving tear film stability [1]. Researchers developing non-cycloplegic myopia control therapies should prioritize bendazol for its favorable safety profile and quantifiable ocular endpoints, including axial length measurements and tear film break-up time.

Renal Hypertension Research Requiring Acute NO Synthase Modulation

In nephrogenic hypertension rat models, bendazol enhances NO synthase activity in renal glomeruli and collecting tubules, but this effect is short-lasting and less pronounced than that of clonidine, which provides stable up-regulation [2]. This temporal distinction makes bendazol particularly suitable for studies requiring acute or transient NO synthase activation, as opposed to sustained interventions, enabling researchers to dissect the kinetics of NO-mediated renal vasodilation and renin-angiotensin system modulation.

Prophylactic Antiviral Formulation Development Leveraging Interferon Induction

Bendazol's property as an inducer of endogenous interferon positions it as a key component in immunomodulatory prophylactic regimens, as evidenced by meta-analyses demonstrating its contribution to influenza prevention when combined with alpha-glutamyl-tryptophan and ascorbic acid [3]. Researchers quantifying serum interferon levels and innate immune parameters can utilize bendazol to establish a state of non-specifically increased body resistance, a strategy distinct from direct-acting antivirals or single-mechanism immunostimulants.

Vascular Smooth Muscle Studies Differentiating PDE Inhibition and NO Synthase Pathways

Bendazol's dual mechanism—inhibition of phosphodiesterase enzymes (leading to increased cGMP/cAMP) and enhancement of NO synthase activity—provides a unique tool for dissecting the relative contributions of these pathways to vasodilation [4][5]. Researchers can compare bendazol's effects with those of selective PDE inhibitors (e.g., papaverine) or pure NO donors to quantify the additive or synergistic contributions of each mechanism in isolated vascular smooth muscle preparations or in vivo hemodynamic models.

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